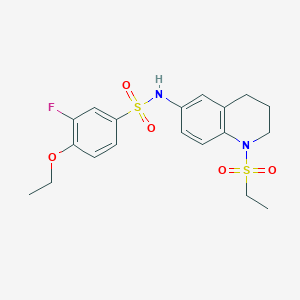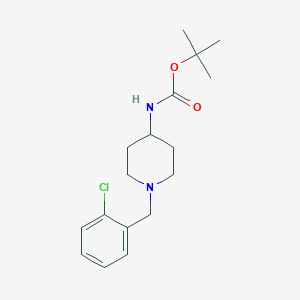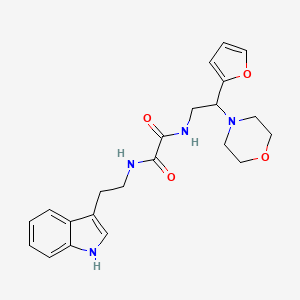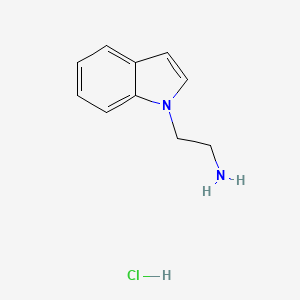![molecular formula C12H7N3O6S B2825061 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 499987-46-1](/img/structure/B2825061.png)
5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a complex organic molecule with the molecular formula C12H7N3O7 . It has an average mass of 305.200 Da and a monoisotopic mass of 305.028412 Da .
Physical and Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a molar refractivity of 68.9±0.3 cm3, and a polar surface area of 140 Å2 . It also has a molar volume of 178.8±3.0 cm3 and a polarizability of 27.3±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Protoporphyrinogen IX Oxidase Inhibitors
A study discusses the structural analysis of trifluoromethyl-substituted compounds with potential inhibitory effects on protoporphyrinogen IX oxidase. These inhibitors are crucial for understanding herbicide action and could inform the development of new compounds with similar functions (Li et al., 2005).
Nitric Oxide-Generating Compounds
Another research highlights the synthesis and NO-generating properties of oxadiazolopyrimidine dione oxides. This study could provide a foundation for designing new drugs or molecules with targeted NO-release capabilities, potentially relevant for vasodilation or antimicrobial effects (Sako et al., 1998).
Zukünftige Richtungen
The compound and its related compounds could be further explored for their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . They could also serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .
Eigenschaften
IUPAC Name |
5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O6S/c16-10-6(11(17)14-12(22)13-10)1-5-2-8-9(21-4-20-8)3-7(5)15(18)19/h1-3H,4H2,(H2,13,14,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHUITXNUBAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
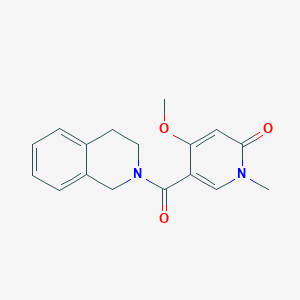
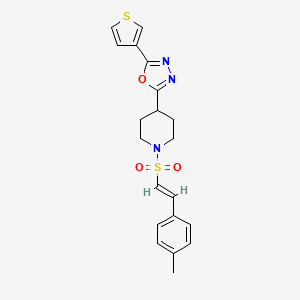
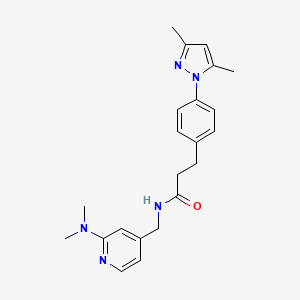
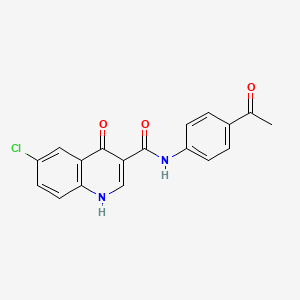
![1,3-Benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2824987.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2824990.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2824994.png)

